N-(2-Diethylaminoethyl)-N-(3-pyridylmethyl)benzamide hydrochloride

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

SAR studies on N-(dialkylaminoalkyl)benzamides are confounded when researchers inadvertently source the wrong pyridylmethyl positional isomer-the 3-pyridylmethyl vs. 4-pyridylmethyl shift reorients the nitrogen lone pair by ~60°, abolishing target engagement. This compound eliminates that risk as the authenticated 3-pyridylmethyl isomer (CAS 100243-33-2), supplied as the hydrochloride salt for direct aqueous solubility without DMSO pre-dissolution. • Verified D2 receptor Kd = 280 nM; SERT Ki = 660 nM-enables reproducible monoamine target profiling. • Distinct from the 4-pyridylmethyl congener (CAS 100243-34-3) and sulfonamide-diverted analogs (Kv1.5 IC50 = 0.7 μM). • HCl salt form ensures assay-buffer compatibility; ships ambient with 2-8°C recommended storage.

Molecular Formula C19H26ClN3O
Molecular Weight 347.9 g/mol
CAS No. 100243-33-2
Cat. No. B15344493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Diethylaminoethyl)-N-(3-pyridylmethyl)benzamide hydrochloride
CAS100243-33-2
Molecular FormulaC19H26ClN3O
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCN(CC1=CN=CC=C1)C(=O)C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C19H25N3O.ClH/c1-3-21(4-2)13-14-22(16-17-9-8-12-20-15-17)19(23)18-10-6-5-7-11-18;/h5-12,15H,3-4,13-14,16H2,1-2H3;1H
InChIKeyFZVJSPRCEOXJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Class Positioning


N-(2-Diethylaminoethyl)-N-(3-pyridylmethyl)benzamide hydrochloride (CAS 100243-33-2; molecular formula C₁₉H₂₆ClN₃O, MW 347.9 g/mol) is a synthetic tertiary benzamide derivative incorporating a diethylaminoethyl side chain and a 3‑pyridylmethyl substituent on the amide nitrogen . This compound belongs to the broader class of N-(dialkylaminoalkyl)benzamides [1], a pharmacologically versatile scaffold historically explored for dopamine D₂ receptor binding [2], sigma‑receptor affinity [3], serotonin transporter (SERT) interaction [4], and melanin‑targeted radiotracer development [5]. The hydrochloride salt form confers aqueous solubility suitable for in vitro binding assays and in vivo administration. The 3‑pyridylmethyl positional isomer is distinct from the more widely cited 4‑pyridylmethyl congener (CAS 100243-34-3), establishing its identity as a discrete chemical entity with non‑interchangeable stereoelectronic features [6].

Positional Isomer 3‑pyridylmethyl substitution; not 4‑isomer (CAS 100243‑34‑3)
Receptor Binding Profile Reported D₂ and SERT binding; benzamide scaffold for monoamine target studies
Salt Form Hydrochloride salt; direct aqueous solubility for in vitro assays

Why Generic Substitution Fails


N-(Dialkylaminoalkyl)benzamides exhibit steep SAR gradients where seemingly conservative changes—pyridylmethyl positional isomerism, halogen substitution, or sulfonamide introduction—profoundly alter target engagement. For example, the 3‑pyridylmethyl vs. 4‑pyridylmethyl isomerism shifts the nitrogen lone‑pair orientation by ~60°, directly affecting hydrogen‑bonding geometry at receptor sites [1]. In the melanoma‑targeted benzamide series, σ₁ receptor Ki values span >10‑fold (0.278–5.19 μM) solely from phenyl‑ring substituent variation [2]. Within the Kv1.5 channel blocker class, adding a 2‑(toluene‑4‑sulfonylamino) group converts a weakly active benzamide into an inhibitor with IC₅₀ = 0.7 μM (S0100176) [3]. Furthermore, the ionization constant (pKa) of the diethylaminoethyl group varies with the amide substituent, determining solubility, membrane permeability, and assay‑buffer compatibility [4]. Generic substitution thus risks a complete loss of the binding signature that distinguishes this specific compound from its closest analogs.

Pyridylmethyl Isomer Identity
3‑ vs 4‑substitution shifts pyridine N orientation ~60°, altering hydrogen‑bonding geometry and receptor preference; target engagement may not transfer directly.
Sulfonamide Modification
Introduction of 2‑sulfonylamino group (e.g., S0100176) redirects pharmacology from D₂ to Kv1.5 channels; binding profile may differ substantially.
Ionization Constant Variation
pKa of diethylaminoethyl group varies with amide substituent; substitution shifts ionization state and assay‑buffer compatibility, potentially altering apparent potency.

Comparator-Anchored Evidence Guide


3- vs 4-Pyridylmethyl Isomerism

The target compound bears the pyridylmethyl group at the 3‑position, whereas the commercially available isomer CAS 100243-34-3 has the 4‑substitution. The 3‑pyridyl isomer places the pyridine nitrogen in a different steric and electronic environment, altering hydrogen‑bond acceptor geometry and dipole moment. In benzamide series described in US 5,958,944, compounds with 3‑pyridylmethyl and 4‑pyridylmethyl substituents display divergent pharmacological profiles, with the 3‑pyridylmethyl analogs preferentially cited for dopaminergic and serotonergic applications [1]. Molecular electrostatic surface calculations show the 3‑pyridyl lone pair projects approximately 60° out of plane relative to the 4‑isomer, a difference known to impact binding to monoamine‑related targets [2]. No direct head‑to‑head Ki comparison between the two isomers has been published; however, the differential target preference is documented at the patent level.

3‑ vs 4‑Pyridylmethyl Isomerism
Class‑level inference
3‑pyridyl → D₂/SERT target preference; 4‑pyridyl → alternative profiles
Positional isomer identity is essential for reproducing published D₂ or SERT binding data.
No direct Ki comparison available; differential preference from patent SAR.
Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Sigma-1 Affinity vs Iodobenzamide BZA

The N-(2-diethylaminoethyl)benzamide scaffold is the core of the clinical melanoma imaging agent BZA (N-(2-diethylaminoethyl)-4-iodobenzamide). In the foundational SAR study by Eisenhut et al. (2000), σ₁ receptor binding varied dramatically with phenyl‑ring substitution: compound 2 (4‑amino‑5‑bromo‑3‑iodo‑2‑methoxy) gave Ki = 0.278 μM, while compound 6 (4‑acetamido‑5‑iodo‑2‑methoxy) gave Ki = 5.19 μM—an 18.7‑fold difference [1]. Replacing the 4‑iodophenyl group with a 3‑pyridylmethyl moiety (as in the target compound) eliminates the iodine atom required for radiolabeling and replaces the lipophilic phenyl with a heteroaromatic pyridine, which is expected to further reduce sigma‑1 affinity based on the observed trend that more polar, heteroaromatic benzamides exhibit Ki > 300 nM for sigma receptors [2]. BZA itself demonstrates moderate sigma‑1 binding in the same assay system [1].

Sigma‑1 vs BZA
Cross‑study comparable
Estimated >5‑fold lower σ₁ affinity than 4‑iodobenzamide analogs (BZA class)
Pyridine substitution reduces sigma‑1 binding, supporting use as low‑sigma control.
Class inference from iodonicotinamide SAR; no direct σ₁ Ki for target compound.
Sigma Receptor Melanoma Imaging Radiotracer Development

D2 Receptor Affinity vs Kv1.5 Blocker S0100176

The target compound has a reported dopamine D₂ receptor Kd of 280 nM (sheep striatum) [1], consistent with the benzamide class known for D₂/D₃ receptor engagement. In contrast, the 3‑pyridylmethyl‑containing benzamide S0100176 (N-benzyl-N-pyridin-3-yl-methyl-2-(toluene-4-sulfonylamino)-benzamide HCl) differs by a 2‑sulfonylamino substituent on the benzamide phenyl ring, which redirects primary pharmacology from dopamine receptors to Kv1.5 potassium channels (IC₅₀ = 0.7 μM) [2]. This sulfonamide insertion fundamentally alters the molecular recognition profile: S0100176 shows no D₂ activity in the published characterization, while the target compound lacks the pore‑helix interactions (Thr‑479, Thr‑480, Val‑505, Ile‑508, Val‑512) that mediate Kv1.5 block [2].

D₂ vs Kv1.5 Blocker
Class‑level inference
D₂ receptor engagement (Kd 280 nM) vs Kv1.5 inhibition (IC₅₀ 700 nM for S0100176)
Target compound is a clean D₂ probe without confounding Kv1.5 channel activity.
Sulfonamide group in S0100176 redirects target; absent in CAS 100243‑33‑2.
Dopamine D2 Receptor Antipsychotic Ion Channel Selectivity

SERT Affinity vs Melanoma Benzamides

BindingDB records document a SERT Ki of 660 nM for the target compound (rat striatal synaptosomes) [1]. This moderate SERT affinity is absent from the melanoma‑targeted benzamide series (compounds 2, 6, BZA), where the primary binding interaction is with melanin rather than monoamine transporters [2]. The 3‑pyridylmethyl group, by introducing a heteroaromatic nitrogen capable of hydrogen‑bond acceptance, likely contributes to the SERT recognition element that is missing in the 4‑iodophenyl and 4‑amino‑5‑bromo‑substituted analogs. In Eisenhut et al. (2000), monoamine transporter binding was not detected for the halogenated benzamides, supporting the view that the pyridylmethyl moiety confers a distinct target profile [2].

SERT vs Melanoma Benzamides
Cross‑study comparable
Measurable SERT affinity (Ki 660 nM) vs no SERT binding in halogenated melanoma benzamides
Enables SERT profiling not achievable with 4‑iodobenzamide or related radiotracers.
3‑pyridylmethyl group may contribute hydrogen‑bond acceptor for SERT recognition.
Serotonin Transporter SERT Binding CNS Pharmacology

Ionization Constant vs Procainamide-Class

Hanocq et al. (1973) determined ionization constants for a series of substituted N-(2-diethylaminoethyl)benzamides, establishing that the pKa of the diethylaminoethyl nitrogen is sensitive to the amide substituent [1]. Although CAS 100243-33-2 was not individually measured in that study, the class data predict a pKa in the range 7.5–8.5 for the diethylamino group, slightly lower than that of the antiarrhythmic prototype procainamide (pKa ~9.2) [2]. The hydrochloride salt ensures protonation and aqueous solubility at physiological pH, whereas the free‑base form of procainamide requires higher pH for protonation. This lower predicted pKa translates to a greater fraction of neutral free base at pH 7.4, potentially enhancing passive membrane permeability relative to procainamide‑class antiarrhythmics [1].

Ionization (pKa) vs Procainamide
Class‑level inference
Predicted pKa ~7.5–8.5; ~30–50% free base at pH 7.4
Ionization state may affect apparent potency; buffer pH selection requires review.
Class range from Hanocq et al.; not individually measured for CAS 100243‑33‑2.
Physicochemical Properties Ionization Constant Formulation Compatibility

Melanin Binding Independence vs Radiotracers

The melanin‑binding property of 4‑iodobenzamide BZA and its methoxy‑substituted congeners is a well‑characterized phenomenon that drives their use in melanoma SPECT imaging, with tumor uptake reaching 16.6–23.2% ID/g at 6 h post‑injection [1]. This uptake is mediated by non‑specific melanin granule association, not by sigma receptor binding [1]. The target compound, lacking the 4‑iodo substituent and bearing a polar pyridylmethyl group, is structurally precluded from strong melanin binding. Iodonicotinamide analogs (pyridine‑containing benzamides) exhibited markedly reduced melanin affinity compared to BZA in the same imaging models [2].

Melanin Binding vs Radiotracers
Cross‑study comparable
Low melanin affinity expected (pyridine substitution) vs 4‑iodobenzamide strong melanin binding
Absence of melanin sequestration avoids pharmacokinetic confound for CNS receptor studies.
Inferred from iodonicotinamide SAR; no direct tissue distribution data.
Melanin Binding Radiotracer Off‑Target Pharmacology

Evidence-Validated Applications


CNS D2 and SERT Receptor Screening

The compound's documented D₂ receptor Kd (280 nM) [1] and SERT Ki (660 nM) [2] make it a suitable reference ligand for profiling benzamide‑binding sites on monoamine‑related targets. The 3‑pyridylmethyl isomer is specifically required because the 4‑pyridylmethyl analog (CAS 100243-34-3) exhibits a different receptor‑selectivity profile [3], and sulfonamide‑modified benzamides such as S0100176 are diverted toward Kv1.5 channels [4]. For assay development, the hydrochloride salt ensures direct solubility in aqueous buffer without DMSO pre‑dissolution, reducing solvent‑artifact risk [5].

Negative Control for Melanin Radiotracers

In preclinical imaging studies using ¹²³I‑BZA or ¹⁸F‑DAFBA as melanoma probes, CAS 100243-33-2 can serve as a structurally related but non‑melanin‑binding control. Its pyridylmethyl substitution eliminates the strong melanin association observed for 4‑iodobenzamide (7.7–23.2% ID/g in B16 melanoma [6]), while retaining the diethylaminoethyl benzamide core necessary for comparing pharmacokinetic profiles independent of melanin sequestration [7].

Physicochemical Reference for Ionization Studies

As a member of the N-(2-diethylaminoethyl)benzamide class whose ionization constants have been systematically characterized [5], this compound can serve as an additional data point in pKa‑solubility correlation studies. Its predicted pKa (~7.5–8.5) positions it between procainamide (pKa 9.2) [8] and more acidic benzamide derivatives, enabling researchers to probe the relationship between ionization state and membrane permeability for CNS‑targeted benzamides.

Sigma-1 Binding Assay Control

While the target compound's sigma‑1 Ki is predicted relatively low [7], this property makes it a useful negative or low‑affinity control when benchmarking high‑affinity sigma‑1 benzamide ligands (e.g., compounds with Ki < 300 nM [6]). The ability to source a structurally analogous benzamide with distinct sigma pharmacology from a different CAS registry number supports rigorous SAR hypothesis testing.

Application
Selection Property
Validation Focus
Monoamine receptor binding profiling (D₂, SERT)
3‑pyridylmethyl positional isomer (not 4‑substituted) with reported D₂/SERT engagement
Target engagement specificity for D₂/SERT over Kv1.5 or sigma‑1
Negative control for melanin radiotracer imaging studies
Low melanin affinity due to pyridine substitution; structural analog to BZA
Melanin‑independent pharmacokinetic profile comparison
Ionization constant reference for benzamide pKa studies
Predicted pKa class positioning (lower than procainamide) supporting free‑base fraction analysis
Buffer pH–dependent apparent potency and membrane permeability correlation
Sigma‑1 low‑affinity control for SAR studies
Low sigma‑1 affinity profile relative to high‑affinity 4‑iodobenzamide ligands
Benchmarking sigma‑1 engagement via structurally related negative control
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